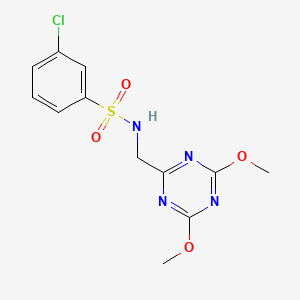
4-(1-(2-(m-Tolyl)acétyl)azétidin-3-yl)pipérazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one is a complex organic compound that features a unique structure combining an azetidine ring, a piperazine ring, and a tolyl group
Applications De Recherche Scientifique
4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
The compound contains an azetidin-2-one moiety, which is a core structure in many biologically active compounds, including life-saving penicillin and cephalosporin antibiotics . The compound also contains an indole moiety, which is found in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific studies on this compound, it’s challenging to definitively state which biochemical pathways it might affect. Derivatives of azetidin-2-one and indole have been found to exhibit diversified biological and pharmacological activity .
Result of Action
Compounds containing azetidin-2-one and indole moieties have been found to exhibit a variety of activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the azetidine ring and the piperazine ring separately, followed by their coupling. One common method involves the reaction of m-tolylacetic acid with azetidin-3-one under specific conditions to form the intermediate, which is then reacted with piperazine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution reactions could introduce a wide range of functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azetidine and piperazine derivatives, such as:
- Azetidin-2-one
- Piperazin-2-one
- m-Tolylacetic acid derivatives
Uniqueness
What sets 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one apart is its combination of the azetidine and piperazine rings with the m-tolyl group, which imparts unique chemical properties and potential biological activities not found in simpler analogs .
Propriétés
IUPAC Name |
4-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-3-2-4-13(7-12)8-16(21)19-9-14(10-19)18-6-5-17-15(20)11-18/h2-4,7,14H,5-6,8-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVKMLRNRCEOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)
![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)
![1'-(5-phenyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2506370.png)
![2-((2-(2-(benzylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)

![3,4,5-trimethoxy-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzamide](/img/structure/B2506374.png)

![N-[(furan-2-yl)methyl]-4-oxo-3-(prop-2-en-1-yl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2506376.png)
![1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2506378.png)



![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)
